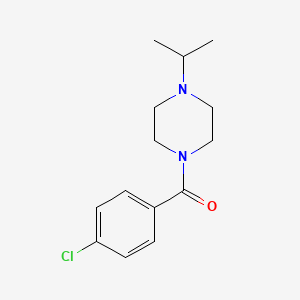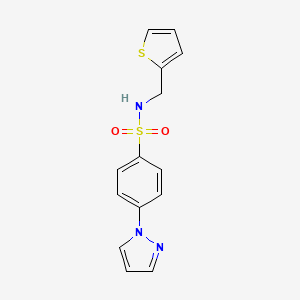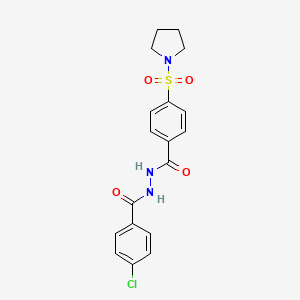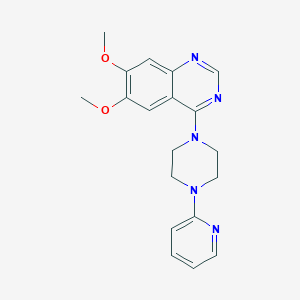
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug in recent years. However, JWH-018 also has potential applications in scientific research due to its ability to bind to cannabinoid receptors in the brain. In
Mécanisme D'action
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide binds to cannabinoid receptors in the brain, specifically the CB1 receptor. This results in the activation of signaling pathways that lead to a variety of physiological effects. These effects can include altered pain sensation, changes in mood, and altered appetite.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase pain sensitivity, alter locomotor activity, and decrease body temperature. In human studies, this compound has been shown to alter mood and appetite.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the effects of cannabinoid receptor activation. However, this compound also has several limitations. It is a synthetic compound, which means that its effects may not be representative of those of naturally occurring cannabinoids. Additionally, this compound has potential for abuse, which may limit its use in certain research settings.
Orientations Futures
There are several potential future directions for research involving 5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of new synthetic cannabinoids with improved specificity and potency for the CB1 receptor. Additionally, research is needed to better understand the long-term effects of this compound use, both in terms of its effects on the brain and on other physiological processes. Finally, research is needed to explore the potential therapeutic applications of this compound and other synthetic cannabinoids, particularly in the areas of pain management and mood regulation.
Méthodes De Synthèse
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including reaction of 4-methylcyclohexanone with hydroxylamine, followed by reaction with 1-methyl-1H-pyrazole-3-carboxylic acid. Another method involves the reaction of 4-methylcyclohexanone with hydroxylamine, followed by reaction with 1-methyl-1H-pyrazole-5-carboxylic acid. Both methods involve the use of hazardous chemicals and require careful handling and safety precautions.
Applications De Recherche Scientifique
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has potential applications in scientific research due to its ability to bind to cannabinoid receptors in the brain. These receptors are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By binding to these receptors, this compound can be used to study the effects of cannabinoid receptor activation on these processes.
Propriétés
IUPAC Name |
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8-3-5-10(6-4-8)13-12(16)11-7-9(2)14-15-11/h7-8,10H,3-6H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWROJIDXGXMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)


![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)
![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)


![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)

